molecular formula C19H17Cl2FN2O B3441617 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine

1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine

Cat. No. B3441617
M. Wt: 379.3 g/mol
InChI Key: IDFYFVSXDFLPBX-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound has been synthesized and studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This interaction may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine in lab experiments is its potential for use in anticancer drug development. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.

Future Directions

Future research directions for 1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine include further investigation of its mechanism of action and potential therapeutic applications. Additionally, research could focus on optimizing the synthesis method to improve yields and purity of the compound. Further studies are also needed to determine the safe dosage and potential side effects of this compound.

Scientific Research Applications

1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine has been studied for its potential applications in pharmacology. It has been shown to have activity against certain cancer cell lines, making it a potential candidate for anticancer drug development. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2O/c20-15-3-1-14(18(21)13-15)2-8-19(25)24-11-9-23(10-12-24)17-6-4-16(22)5-7-17/h1-8,13H,9-12H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYFVSXDFLPBX-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2,4-dichlorophenyl)acryloyl]-4-(4-fluorophenyl)piperazine
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Reactant of Route 3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.